molecular formula C10H7Br B562227 1-Bromonaphthalene-d7 CAS No. 37621-57-1

1-Bromonaphthalene-d7

Cat. No.: B562227
CAS No.: 37621-57-1
M. Wt: 214.113
InChI Key: DLKQHBOKULLWDQ-GSNKEKJESA-N
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Description

1-Bromonaphthalene-d7 is a deuterated derivative of 1-bromonaphthalene, where seven hydrogen atoms are replaced by deuterium atoms. This compound is often used as a labeled compound in various scientific research applications due to its unique properties. The molecular formula of this compound is C10BrD7, and it has a molecular weight of 214.11 g/mol .

Biochemical Analysis

Biochemical Properties

1-Bromonaphthalene-d7 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. It is known to interact with various enzymes and proteins, facilitating the understanding of reaction mechanisms and metabolic processes. The deuterium labeling allows for precise tracking and quantification in mass spectrometry, providing insights into the compound’s behavior in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular components can alter the function of specific proteins and enzymes, leading to changes in cellular activities. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into enzyme kinetics and reaction mechanisms. Additionally, this compound can act as an inhibitor or activator of specific enzymes, leading to changes in gene expression and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that this compound can undergo degradation, leading to changes in its biochemical properties and interactions with cellular components .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where specific dosages result in significant changes in cellular activities and metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The deuterium labeling allows for detailed studies of metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical reactions. The compound’s interactions with specific enzymes can influence the overall metabolic pathways and their regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is crucial for studying its biochemical effects and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding the compound’s role in cellular processes and its potential impact on cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromonaphthalene-d7 can be synthesized through the bromination of deuterated naphthalene. The process involves the reaction of deuterated naphthalene with bromine in the presence of a catalyst. The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of hydrobromic acid and hydrogen peroxide as reagents. The process includes adding industrial naphthalene, dichloroethane, and hydrobromic acid into a reaction flask, followed by the dropwise addition of hydrogen peroxide at normal temperature. The reaction is maintained at 40-45°C, and upon completion, the product is purified through distillation .

Properties

IUPAC Name

1-bromo-2,3,4,5,6,7,8-heptadeuterionaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKQHBOKULLWDQ-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2Br)[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661828
Record name 1-Bromo(~2~H_7_)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37621-57-1
Record name 1-Bromo(~2~H_7_)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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